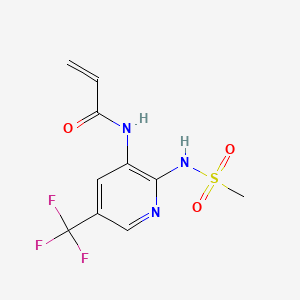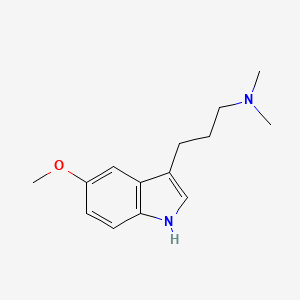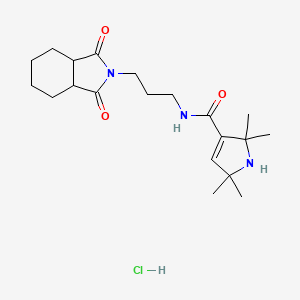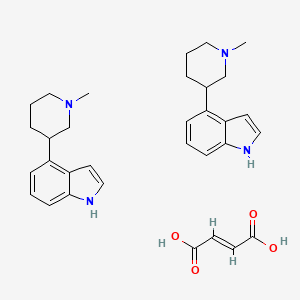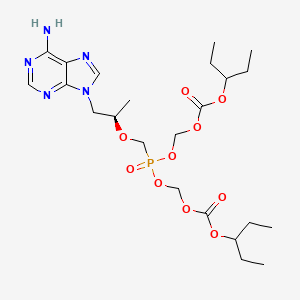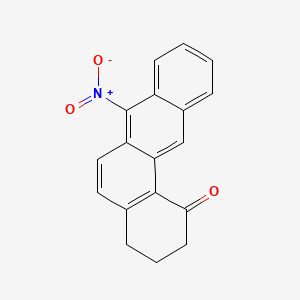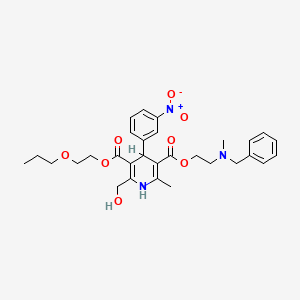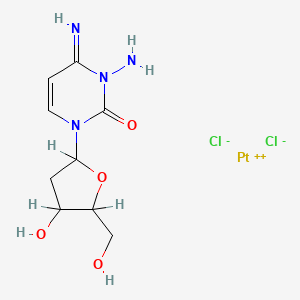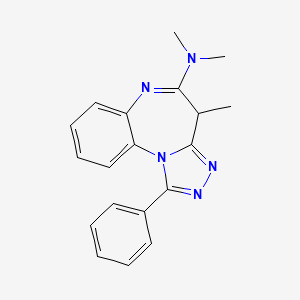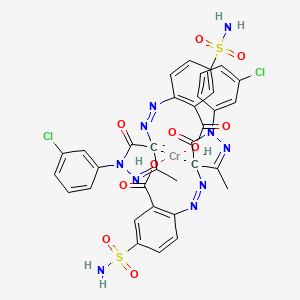
Bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-sulphamoylbenzoato(2-))chromate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-5-sulfamoylbenzoato(2-)]chromate(1-) is a complex organic compound that contains a chromate ion coordinated with two azo-linked sulfonamide benzoate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-5-sulfamoylbenzoato(2-)]chromate(1-) typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of 1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole, followed by coupling with 5-sulfamoylbenzoic acid to form the azo-linked sulfonamide benzoate ligand.
Complexation with Chromate Ion: The azo compound is then reacted with a chromate source, such as potassium chromate or sodium chromate, under controlled pH conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process would include:
Batch Processing: Utilizing batch reactors for the diazotization and coupling reactions.
Chromate Complexation: Continuous flow reactors for the complexation step to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The chromate ion in the compound can undergo redox reactions, acting as an oxidizing agent.
Substitution: The azo-linked sulfonamide benzoate ligands can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include hydrogen peroxide and other peroxides under acidic conditions.
Substitution Reactions: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) under controlled temperatures.
Major Products
Oxidation: Formation of various oxidized organic products depending on the substrate.
Substitution: Halogenated or nitrated derivatives of the azo-linked sulfonamide benzoate ligands.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a catalyst in organic synthesis, particularly in oxidation reactions.
Analytical Chemistry: Employed as a reagent for the detection and quantification of certain metal ions.
Biology and Medicine
Antimicrobial Agents: Potential use as an antimicrobial agent due to its chromate content and azo linkage.
Drug Development: Investigated for its potential in developing new pharmaceuticals with unique mechanisms of action.
Industry
Dye Manufacturing: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Material Science: Applied in the development of advanced materials with specific optical and electronic properties.
Mecanismo De Acción
The compound exerts its effects primarily through its chromate ion, which can participate in redox reactions, altering the oxidation state of substrates. The azo linkage also plays a role in the compound’s reactivity, allowing it to interact with various molecular targets. The pathways involved include:
Redox Pathways: Involving the transfer of electrons between the chromate ion and organic substrates.
Aromatic Substitution Pathways: Facilitated by the azo-linked sulfonamide benzoate ligands.
Comparación Con Compuestos Similares
Similar Compounds
- Bis[2-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-hydroxybenzene-1-sulfonamidato(2-)]chromate(1-)
- Bis[2-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-5-methylbenzoato(2-)]chromate(1-)
Uniqueness
Bis[2-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-5-sulfamoylbenzoato(2-)]chromate(1-) is unique due to its specific combination of chromate ion and azo-linked sulfonamide benzoate ligands, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specialized applications in catalysis, analytical chemistry, and material science.
Propiedades
Número CAS |
39002-49-8 |
|---|---|
Fórmula molecular |
C34H26Cl2CrN10O10S2-2 |
Peso molecular |
921.7 g/mol |
Nombre IUPAC |
2-[[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-id-4-yl]diazenyl]-5-sulfamoylbenzoic acid;chromium |
InChI |
InChI=1S/2C17H13ClN5O5S.Cr/c2*1-9-15(16(24)23(22-9)11-4-2-3-10(18)7-11)21-20-14-6-5-12(29(19,27)28)8-13(14)17(25)26;/h2*2-8H,1H3,(H,25,26)(H2,19,27,28);/q2*-1; |
Clave InChI |
AFTIMVZKGSAWIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O)C3=CC(=CC=C3)Cl.CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O)C3=CC(=CC=C3)Cl.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


